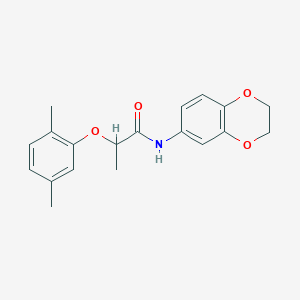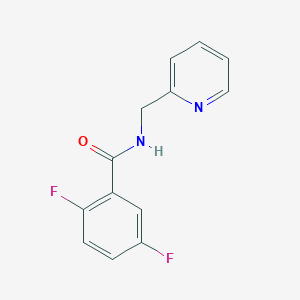
2,5-difluoro-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
2,5-difluoro-N-(2-pyridinylmethyl)benzamide, commonly known as DFP-10825, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. This compound belongs to the family of benzamide derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of genes involved in apoptosis and cell cycle arrest, which may explain the anti-cancer activity of the compound. Additionally, DFP-10825 has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent activity against cancer cells, with IC50 values ranging from 0.5 to 2.5 μM. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease, DFP-10825 has been shown to reduce the levels of amyloid-beta plaques in the brain and improve cognitive function in animal models. In Parkinson's disease, the compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, leading to improved motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its potent activity against cancer cells, its ability to inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and its neuroprotective effects in Parkinson's disease. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of DFP-10825, including:
1. Further exploration of the mechanism of action of the compound to better understand its pharmacological properties.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Optimization of the formulation of the compound to improve its solubility and bioavailability.
4. Evaluation of the safety and toxicity of the compound in animal models and clinical trials.
5. Investigation of the potential therapeutic applications of the compound in other diseases, such as inflammatory diseases and viral infections.
Conclusion:
DFP-10825 is a novel compound that has shown great potential for therapeutic applications in various diseases. The compound has been extensively studied for its pharmacological properties, including its anti-cancer activity, its ability to inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and its neuroprotective effects in Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, DFP-10825 has been shown to inhibit the formation of amyloid-beta plaques, which are the hallmark of the disease. In Parkinson's disease, the compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
2,5-difluoro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPAORWTUWSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4444277.png)
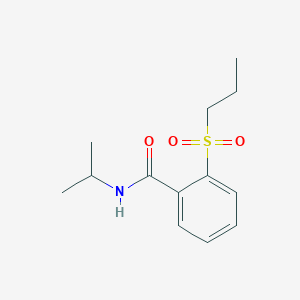
![1-[(3-methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4444289.png)
![methyl 4-{[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B4444297.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4444303.png)
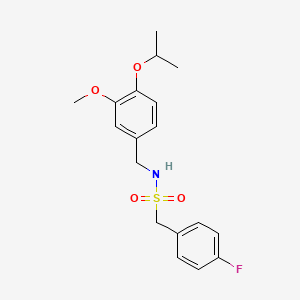
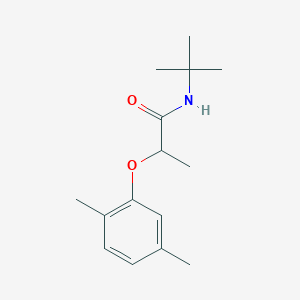
![5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4444321.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4444328.png)
![2-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4444333.png)
![N-[3-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4444341.png)

